3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide
Description
Properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O/c1-15-3-6-18(13-16(15)2)20-9-10-21-29-30-22(32(21)31-20)11-12-23(33)28-14-17-4-7-19(8-5-17)24(25,26)27/h3-10,13H,11-12,14H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBKUIANRALRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the dimethylphenyl group is introduced to the triazolopyridazine core.
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethylphenyl group to the molecule.
Formation of the Propanamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a propanamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can occur at the triazolopyridazine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Structural Representation
The compound features a triazolo-pyridazine core substituted with various aromatic and aliphatic groups, contributing to its biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit anticonvulsant properties. For instance, related compounds have been evaluated against the maximal electroshock (MES) seizure model in mice. The results suggest that modifications to the triazolo structure can enhance anticonvulsant efficacy compared to standard drugs like carbamazepine .
Dipeptidyl Peptidase IV Inhibition
Compounds featuring similar triazolo frameworks have been synthesized and tested as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. These studies reveal that certain derivatives demonstrate potent inhibitory activity (IC50 values in the nanomolar range), suggesting potential therapeutic applications for managing diabetes .
Antidepressant and Anxiolytic Effects
The triazole moiety is known for its role in developing anxiolytic and antidepressant agents. Compounds with similar structures have shown promise in alleviating anxiety and depression symptoms without significant sedative effects . This suggests that 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide may have similar applications.
Fungicidal Properties
Triazole derivatives are widely recognized for their fungicidal properties. Research indicates that compounds within this class can effectively inhibit fungal growth by disrupting sterol biosynthesis in cell membranes. This application is particularly relevant for crop protection against various fungal pathogens .
Case Study 1: Anticonvulsant Screening
In a study conducted on a series of triazolo-pyridazine derivatives, including those structurally related to the target compound, researchers found significant anticonvulsant activity in several variants. The compounds were subjected to MES testing where they demonstrated varying degrees of efficacy compared to established medications .
Case Study 2: Diabetes Treatment
A novel series of beta-amino amides incorporating triazole structures were synthesized and evaluated for DPP-IV inhibition. The lead compound exhibited promising results with an IC50 value of 18 nM and was selected for further development as a potential treatment for type 2 diabetes .
Mechanism of Action
The mechanism of action of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,3-b]Pyridazine Cores
Substituent Variations at Position 6
6-(4-Methylphenyl) Derivatives :
Compounds like 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () share the triazolo-pyridazine core but lack the 3,4-dimethylphenyl group. Instead, a 4-methylphenyl substituent is present, which may reduce steric hindrance compared to the bulkier dimethyl group in the target compound. This substitution pattern could influence binding affinity and metabolic stability .
Modifications in the Propanamide Side Chain
Sulfonyl and Thioether Linkages :
Compounds such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide () replace the trifluoromethylbenzyl group with a benzothiazole-linked phenyl moiety. The sulfanyl group may enhance redox activity but reduce selectivity due to increased electrophilicity .Trifluoromethyl vs. Chlorophenyl Substituents :
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () substitutes the trifluoromethyl group with a 4-chlorophenyl-thiazolo-triazole system. The chlorine atom may improve halogen bonding but lacks the electron-withdrawing effect of the trifluoromethyl group in the target compound .
Heterocyclic Core Modifications
Pyrazolo-Triazolo-Pyrazine Systems
The compound 3-[9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide () replaces the triazolo-pyridazine core with a fused pyrazolo-triazolo-pyrazine system.
Thiadiazole-Containing Analogues
Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () incorporate a thiadiazole ring, which introduces sulfur-based interactions. However, the absence of a propanamide side chain limits their ability to mimic peptide structures, a feature critical for protease inhibition in the target compound .
Antimicrobial Activity
Derivatives such as N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () exhibit moderate to good antimicrobial activity.
Virtual Screening and Binding Scores
In a virtual screening study (), the compound F5037-0106 (IUPAC: 3-phenylsulfanyl-N-[2-[3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide ) achieved a GOLD score of 82.8, suggesting moderate binding affinity. The target compound’s dimethylphenyl and trifluoromethyl groups are predicted to improve binding through hydrophobic and π-π stacking interactions, though experimental validation is needed .
Biological Activity
The compound 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic molecule belonging to the class of triazolopyridazines. This compound has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A triazole ring fused to a pyridazine ring.
- A propanamide group attached to an ethoxypropyl chain.
- A dimethylphenyl group that enhances its structural complexity.
Molecular Formula: C23H29N5O
Molecular Weight: 401.51 g/mol
CAS Number: 1189899-67-9
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The mechanism may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It could bind to receptors, altering their activity and influencing various physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this triazolopyridazine have demonstrated significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- The presence of the triazole ring is often associated with increased antimicrobial efficacy due to its ability to disrupt microbial cell functions.
Anticancer Activity
The anticancer potential of this compound is supported by several studies:
- Cell Line Studies: Evaluations against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) have shown promising results, with certain derivatives exhibiting IC50 values in the low micromolar range.
- Mechanistic Insights: The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties:
- Cytokine Inhibition: Studies indicate a reduction in pro-inflammatory cytokines in response to treatment with related compounds.
- Potential Applications: This activity positions it as a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for triazolo[4,3-b]pyridazine derivatives, and how are they optimized for this compound?
- Methodology : The synthesis typically involves cyclization reactions of hydrazides or hydrazones with carbonyl precursors. For example, palladium-catalyzed coupling of aldehyde-derived hydrazones has been used to form the triazolo-pyridazine core . Stepwise optimization includes solvent selection (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography with silica gel (eluent: ethyl acetate/hexane). Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometry and reaction time .
Q. How is the compound characterized for purity and structural confirmation?
- Methodology : Nuclear magnetic resonance (NMR, ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ confirms proton environments (e.g., trifluoromethyl peaks at δ 4.2–4.5 ppm), while HRMS validates molecular weight (e.g., [M+H]+ at m/z 497.1532). Purity (>95%) is assessed via HPLC with a C18 column (gradient: acetonitrile/water + 0.1% TFA) .
Q. What safety precautions are recommended during handling?
- Guidelines : Refer to safety data sheets (SDS) for hazard identification. While no specific GHS classification exists for this compound, general precautions include:
- Use of nitrile gloves, lab coats, and fume hoods.
- Avoidance of inhalation/contact; emergency procedures include rinsing with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How can computational docking studies guide the design of analogs with improved target binding?
- Methodology : Molecular docking (e.g., AutoDock Vina or GOLD) predicts binding modes to targets like kinases or receptors. For triazolo-pyridazines, docking scores (e.g., GOLD score >80) correlate with inhibitory activity. Advanced protocols:
- Prepare the ligand (protonation states via MarvinSketch) and protein (PDB ID: 4KMA, cleaned with PyMOL).
- Run 50 genetic algorithm iterations; validate poses with molecular dynamics (MD) simulations (NAMD, 100 ns) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Approach : Compare SAR trends using in vitro assays (e.g., IC₅₀ values for enzyme inhibition). For example:
- The trifluoromethyl group enhances metabolic stability but may reduce solubility (logP >3.5).
- Methyl substituents on the phenyl ring improve binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for unsubstituted analogs). Conflicting data are resolved by standardizing assay conditions (e.g., ATP concentration in kinase assays) .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
- Protocols :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid.
- Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
- In vivo PK : Administer IV/PO doses to Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, 24 h .
Q. What experimental designs validate target engagement in cellular models?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
